2-(2,6-Dimethoxyphenyl)piperidine
Description
Significance of Piperidine (B6355638) Heterocycles in Chemical Research
Piperidine and its derivatives are integral building blocks in medicinal chemistry, found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The structural framework of piperidine allows for three-dimensional arrangements of functional groups, which can lead to specific and potent interactions with biological targets. lifechemicals.com This has made the piperidine scaffold a frequent choice for the design of new therapeutic agents. nih.govmdpi.com The development of efficient synthetic methods for creating substituted piperidines is an ongoing area of focus in modern organic chemistry. nih.gov
Overview of Aryl-Substituted Piperidine Scaffolds
The introduction of an aryl group to the piperidine ring creates a class of compounds known as aryl-substituted piperidines, which have demonstrated significant biological activities. rsc.org The position of the aryl substituent on the piperidine ring, as well as the substitution pattern on the aryl ring itself, can dramatically influence the pharmacological profile of the molecule. mdpi.com For instance, 2-arylpiperidines are key structural motifs in a number of biologically active compounds. rsc.orgrsc.org The synthesis of these compounds, particularly in a stereoselective manner, is a key challenge and an area of active research. rsc.orgrsc.orgdntb.gov.ua
Structural Context of 2-(2,6-Dimethoxyphenyl)piperidine within the Piperidine Class
Within the broad class of aryl-substituted piperidines, this compound represents a specific scaffold with a unique substitution pattern. This compound features a piperidine ring with a 2,6-dimethoxyphenyl group attached at the 2-position. The two methoxy (B1213986) groups on the phenyl ring are positioned ortho to the point of attachment to the piperidine ring. This specific arrangement of a disubstituted phenyl ring directly connected to the piperidine core distinguishes it from other related structures like 2-(2,5-dimethoxyphenyl)piperidine (B3133096) and N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. scbt.comnih.gov The conformational properties and biological potential of such structures are of considerable interest in medicinal chemistry research. wikipedia.orgnih.gov
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H19NO2 | scbt.com |
| Molecular Weight | 221.3 g/mol | scbt.com |
Interactive Data Table: Related Compounds and their Significance
| Compound Name | Key Structural Difference from this compound | Noted Research Area/Significance |
| 2-(2,5-Dimethoxyphenyl)piperidine | The phenyl ring is substituted with methoxy groups at positions 2 and 5. | Investigated for its potential as a selective serotonin (B10506) 5-HT2A receptor agonist. nih.gov |
| N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide | Features a carboxamide linkage between the piperidine ring and the 2,6-dimethylphenyl group. nih.gov | Known human metabolite of certain local anesthetics. nih.gov |
| cis-2,6-Dimethylpiperidine | Has two methyl groups at the 2 and 6 positions of the piperidine ring instead of a dimethoxyphenyl group. nih.gov | Studied for its potential as an inhibitor of acetylcholinesterase. nih.gov |
| r-2,c-6-Diphenylpiperidine | Contains two phenyl groups at the 2 and 6 positions of the piperidine ring. researchgate.net | Investigated for its structural and conformational properties. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-7-5-8-12(16-2)13(11)10-6-3-4-9-14-10/h5,7-8,10,14H,3-4,6,9H2,1-2H3 |
InChI Key |
IZWNTQGOMAUBLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2CCCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,6 Dimethoxyphenyl Piperidine and Analogous Structures
De Novo Synthesis Approaches
De novo synthesis, the construction of the piperidine (B6355638) ring from acyclic precursors, offers a high degree of flexibility in introducing substituents and controlling stereochemistry.
Ring-Closing Reactions for Piperidine Formation
Ring-closing reactions are a cornerstone of heterocyclic synthesis, and the formation of the piperidine ring is no exception. These methods can be broadly categorized into intramolecular and intermolecular strategies.
Intramolecular cyclization involves the formation of a bond between two atoms within the same molecule to create the piperidine ring. A variety of methods have been developed to achieve this transformation.
One common approach is the intramolecular aza-Michael reaction. For instance, the large-scale synthesis of trans-2,6-disubstituted piperidines has been accomplished using this method with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a base. nih.govmdpi.com Organocatalytic approaches have also been employed to achieve enantioselective synthesis of protected 2,5- and 2,5,5-substituted piperidines. nih.gov
Palladium-catalyzed intramolecular cyclizations have also proven effective. For example, the enantioselective 6-exo aza-Heck cyclization of alkenylcarbamates under redox-neutral conditions provides a route to a variety of piperidine derivatives. nih.gov This method is notable for its compatibility with a wide range of substrates that may be sensitive to oxidation. nih.gov
Radical-mediated cyclizations offer another avenue to piperidine synthesis. Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines in good yields. mdpi.com Additionally, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to be an efficient and environmentally friendly method for synthesizing piperidine and pyrrolidine (B122466) derivatives. nih.gov
| Intramolecular Cyclization Method | Key Features | Example Application |
| Aza-Michael Reaction | Base-induced or organocatalytic cyclization of N-tethered alkenes. nih.govmdpi.com | Large-scale synthesis of trans-2,6-piperidines. nih.govmdpi.com |
| Aza-Heck Cyclization | Palladium-catalyzed enantioselective 6-exo cyclization of alkenylcarbamates. nih.gov | Synthesis of a wide range of piperidines under redox-neutral conditions. nih.gov |
| Radical Cyclization | Cobalt-catalyzed cyclization of linear amino-aldehydes. mdpi.com | Production of various piperidines with good yields. mdpi.com |
| Electroreductive Cyclization | Cyclization of imines with dihaloalkanes in a flow microreactor. nih.gov | Facile and green synthesis of piperidine derivatives. nih.gov |
Intermolecular annulation reactions involve the joining of two or more separate molecules to form the piperidine ring. These methods are particularly useful for rapidly building molecular complexity.
One notable example is the use of tunable [3+2] and [4+2] annulations for the synthesis of pyrrolidines and piperidines from olefins. nih.govrsc.org These reactions leverage radical-to-polar mechanistic switching to achieve divergent cyclization pathways, allowing for the selective formation of either five- or six-membered N-heterocycles. nih.gov The process involves the coupling of alkenes with simple bifunctional reagents. nih.gov
Reductive Amination Pathways
Reductive amination is a powerful and widely used method for the synthesis of amines, including cyclic amines like piperidines. organic-chemistry.org This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A de novo diastereoselective approach to functionalized N-(het)arylpiperidines has been developed using a reductive amination/aza-Michael addition sequence. thieme-connect.com This method utilizes readily available starting materials and has been shown to be successful with a variety of aryl and (het)aryl amine nucleophiles. thieme-connect.com The success of the aza-Michael reaction in this sequence is highly dependent on the solvent system, with water-alcohol mixtures often providing the best results. thieme-connect.com
The direct reductive amination of diketones can also be employed. For instance, piperidines have been synthesized from a diketone and an aryl ammonium (B1175870) formate (B1220265), where the formate serves as both the nitrogen source and the reductant in a microwave-mediated Leuckart reaction. mdpi.com Furthermore, a highly selective ruthenium(II)-catalyzed double reductive amination/hydrosilylation of glutaric dialdehyde (B1249045) and aniline (B41778) derivatives has been reported, although this method is most suitable for amine substrates with a p-π conjugation effect. mdpi.com
| Reductive Amination Approach | Starting Materials | Key Features |
| Reductive Amination/Aza-Michael Addition | Aldehyde/Ketone, Amine | Diastereoselective, solvent-dependent. thieme-connect.com |
| Microwave-Mediated Leuckart Reaction | Diketone, Aryl Ammonium Formate | Formate acts as both nitrogen source and reductant. mdpi.com |
| Ruthenium(II)-Catalyzed Double Reductive Amination | Glutaric Dialdehyde, Aniline Derivatives | Highly selective, best for amines with p-π conjugation. mdpi.com |
Mannich Reaction-Based Syntheses
The Mannich reaction is a three-component condensation reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an acidic proton (such as a ketone). chemistrysteps.combyjus.comorganic-chemistry.org This reaction forms a β-amino carbonyl compound, known as a Mannich base, which can be a precursor to piperidine rings. chemistrysteps.combyjus.com
The core of the Mannich reaction is the formation of an electrophilic iminium ion from the aldehyde and amine, which then reacts with the enol form of the carbonyl compound. chemistrysteps.com Stereoselective Mannich reactions have been instrumental in the synthesis of piperidine alkaloids. ru.nl
A general method for assembling multi-substituted chiral piperidines has been developed, inspired by the biosynthesis of piperidine natural products. rsc.org This approach utilizes a stereoselective three-component vinylogous Mannich-type reaction to produce a chiral dihydropyridinone, which serves as a versatile intermediate for constructing a variety of chiral piperidine compounds. rsc.org
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. researchgate.netnih.gov MCRs are advantageous for their atom economy, time savings, and the ability to generate molecular complexity and diversity rapidly. researchgate.net
Functionalization of Pre-formed Piperidine Rings
The modification of a pre-existing piperidine ring is a common and versatile strategy for the synthesis of complex piperidine derivatives. researchgate.net This approach allows for the introduction of various substituents at different positions of the heterocyclic ring.
Direct Arylation and Alkylation at the C2 Position
The C2 position of the piperidine ring is electronically activated due to the adjacent nitrogen atom, making it a prime site for functionalization. nih.gov However, this position is also sterically hindered, presenting a challenge for direct substitution. researchgate.net
Various methods have been developed to achieve direct arylation and alkylation at the C2 position. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have shown promise. nih.govresearchgate.net For instance, the functionalization of N-Boc-piperidine with aryldiazoacetates can be catalyzed by specific rhodium complexes to yield C2-arylated products. nih.gov The choice of both the catalyst and the nitrogen-protecting group can significantly influence the reaction's efficiency and stereoselectivity. nih.govresearchgate.net
Another powerful technique involves the generation of a 2-lithiopiperidine species, which can then be coupled with various electrophiles. nih.govnih.gov For example, N-Boc-2-lithiopiperidine can be transmetalated to an organozinc reagent and subsequently undergo a palladium-catalyzed Negishi coupling with aryl halides to introduce the 2-aryl substituent. nih.govnih.gov This method has been successfully applied to the synthesis of various 2-arylpiperidines. nih.gov
A photoredox-catalyzed approach offers a mild and efficient alternative for C-H arylation. nih.gov This method utilizes an iridium(III) photocatalyst to generate an α-amino radical from the piperidine, which then couples with an aryl partner. nih.gov This strategy has demonstrated high diastereoselectivity for the arylation of densely functionalized piperidines. nih.gov
Nitrogen Alkylation and Acylation
The nitrogen atom of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of substituents on the nitrogen, thereby modifying the compound's properties.
N-alkylation is typically achieved by treating the piperidine with an alkyl halide in the presence of a base. researchgate.net Common bases include potassium carbonate, sodium hydride, and cesium fluoride-celite. researchgate.net The choice of solvent and base can influence the reaction's efficiency. researchgate.net For instance, the use of cesium fluoride-celite in acetonitrile (B52724) has been shown to be a convenient and efficient method for the N-alkylation of various nitrogen heterocycles, including piperidine. researchgate.net
N-acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or anhydride. This reaction is often used to introduce an amide functionality. For example, the synthesis of 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide involves the amidation of a 2-piperidinecarboxylic acid derivative with 2,6-dimethylaniline. google.com
Table 1: Examples of Nitrogen Functionalization Reactions
| Starting Material | Reagent | Product | Reaction Type |
| Piperidine | Alkyl Halide/Base | N-Alkylpiperidine | N-Alkylation |
| Piperidine | Acid Chloride/Anhydride | N-Acylpiperidine | N-Acylation |
| 2-Piperidinecarboxylic acid | 2,6-Dimethylaniline/Halogenating agent | 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | Amidation |
Modifications of the Dimethoxyphenyl Moiety
The 2,6-dimethoxyphenyl group itself can be a target for modification to create a library of analogous compounds. Standard aromatic substitution reactions can be employed to introduce additional functional groups onto the phenyl ring. However, the steric hindrance imposed by the two methoxy (B1213986) groups and the piperidine ring can influence the regioselectivity of these reactions.
Structure-activity relationship studies on related compounds have shown that modifications to an N-benzyl moiety, including the introduction of alkyl, alkenyl, and alkynyl substituents on the phenyl ring, can significantly impact biological activity. nih.gov While this study focused on an N-benzyl group rather than a C-aryl group, the principles of modifying the aromatic ring to probe structure-activity relationships are transferable.
Stereoselective Synthesis and Chiral Resolution
The C2 position of 2-(2,6-dimethoxyphenyl)piperidine is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemistry at this position is often crucial for biological activity. Therefore, methods for controlling the stereochemical outcome of the synthesis are of paramount importance.
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One approach involves the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other.
For 2-arylpiperidines, rhodium-catalyzed asymmetric reductive Heck reactions have been developed. snnu.edu.cn This method can provide 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to the corresponding piperidines. snnu.edu.cn While this example focuses on 3-substitution, the principle of using chiral rhodium catalysts for asymmetric transformations of pyridine (B92270) derivatives is relevant.
Another strategy involves the asymmetric deprotonation of N-Boc-piperidine using a chiral base, such as s-BuLi in the presence of (-)-sparteine, to generate an enantioenriched organolithium species. nih.gov This chiral intermediate can then be reacted with an electrophile to produce an enantioenriched 2-substituted piperidine. nih.gov
Catalytic Dynamic Resolution Methods
Catalytic dynamic resolution (CDR) is a powerful technique for the synthesis of enantiomerically enriched compounds. nih.govnih.gov This method involves the in-situ racemization of a chiral starting material while one enantiomer is selectively transformed into the product by a chiral catalyst. researchgate.net
CDR has been successfully applied to the synthesis of 2-arylpiperidines. nih.govnih.gov The process typically involves the formation of N-Boc-2-lithiopiperidine, which undergoes rapid racemization. researchgate.net In the presence of a chiral ligand, one enantiomer of the lithiated intermediate is selectively trapped by an electrophile. nih.govnih.gov This method has been used to synthesize both enantiomers of various 2-aryl- and 2-vinyl-piperidines with high enantioselectivity. nih.govnih.gov The choice of the chiral ligand is critical for controlling the stereochemical outcome. nih.gov
Table 2: Key Methods in Stereoselective Synthesis and Resolution
| Method | Description | Key Features |
| Asymmetric Deprotonation | Use of a chiral base to selectively remove a proton from one enantiomer of the starting material. | Generates an enantioenriched reactive intermediate. |
| Catalytic Dynamic Resolution (CDR) | In-situ racemization of a chiral intermediate coupled with enantioselective reaction catalyzed by a chiral ligand. | Allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. |
Chiral Separation Techniques
The resolution of racemic mixtures is a critical step in obtaining enantiomerically pure piperidine derivatives. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed and effective technique.
Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have demonstrated success in resolving racemic 1,3-dimethyl-4-phenylpiperidine intermediates. nih.govcapes.gov.br The effectiveness of these columns can be complementary, and the polarity of substituents on the piperidine ring may influence the separation capability of the Chiralcel OD column. nih.govcapes.gov.br Newer immobilized polysaccharide-based CSPs, Chiralpak IA and Chiralpak IB, offer the advantage of being compatible with a broader range of solvents. nih.gov For a series of piperidine-2,6-dione analogs, the Chiralpak IA column provided superior resolution factors (1.00-5.33) compared to the Chiralpak IB column (0.33-0.67) when using mobile phases like methyl-tert-butyl ether-THF, dichloromethane, or acetonitrile. nih.gov
Another approach involves using chiral selectors, such as cyclodextrins, as additives in the mobile phase for liquid chromatography or capillary electrophoresis. mdpi.comd-nb.info For instance, chiral separation of model analytes has been achieved using β-cyclodextrin, γ-cyclodextrin, and derivatized cyclodextrins like carboxymethyl-β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin as mobile phase additives. d-nb.info Enzymatic kinetic resolution represents a biocatalytic alternative for achieving enantioselective synthesis, as demonstrated with 2-piperidineethanol, a related chiral building block. nih.gov
Table 1: Chiral Separation of Piperidine Analogs using HPLC
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution Factor (Rs) | Reference |
|---|---|---|---|---|
| 1,3-dimethyl-4-phenylpiperidines | Chiralcel OD / Chiralcel OJ | Not specified | Successful resolution | nih.govcapes.gov.br |
| Piperidine-2,6-dione analogues | Chiralpak IA | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.00 - 5.33 | nih.gov |
| Piperidine-2,6-dione analogues | Chiralpak IB | Methyl-tert-butyl ether-THF (90:10, v/v) | 0.33 - 0.67 | nih.gov |
Optimization of Synthetic Pathways
The choice of solvent is crucial as it can significantly impact reaction rates, selectivity, and environmental footprint. In the hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine, ethyl acetate (B1210297) (EtOAc) has been identified as an ecologically benign and effective solvent. d-nb.info The use of deep eutectic solvents (DES), such as a mixture of glucose and urea (B33335) or glucose and choline (B1196258) chloride, has been explored as a green and effective medium for the synthesis of piperidin-4-one derivatives, yielding products in the range of 70-90%. asianpubs.orgrasayanjournal.co.in For the rhodium-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines, a triphasic solvent mixture of tetrahydropyran (B127337) (THP), toluene, and water (1:1:1) was found to be optimal, providing the product in 81% yield and 96% enantiomeric excess. acs.org In some cases, water itself can be used as a solvent for the hydrogenation of pyridine derivatives, particularly with cobalt-based heterogeneous catalysts, highlighting a move towards more sustainable processes. nih.gov
Catalyst selection is a cornerstone of synthesizing piperidine structures, with research spanning heterogeneous, homogeneous, and biocatalytic systems.
Heterogeneous Catalysis: For the hydrogenation of pyridines to piperidines, carbon-supported noble metal catalysts are frequently studied. d-nb.info In the hydrogenation of 4-phenylpyridine, a screening of catalysts revealed that Rh/C showed high activity, while Pd/C offered excellent selectivity for the desired 4-phenylpiperidine. d-nb.info Bimetallic nanoparticles, such as palladium-copper or palladium-silver on a modified alumina (B75360) support, have been shown to increase catalytic activity due to their small particle size (2–3 nm). researchgate.net For the continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol, a CuCrSr/Al₂O₃ catalyst demonstrated excellent performance, with the strontium promoter enhancing activity by decreasing copper nanoparticle size and reducing surface acidity. rsc.org
Homogeneous Catalysis: Rhodium complexes are prominent in the asymmetric synthesis of chiral piperidines. A key example is the combination of [Rh(cod)(OH)]₂ with the chiral ligand (S)-Segphos for the asymmetric carbometalation of a dihydropyridine, which is a crucial step in producing enantioenriched 3-piperidines. acs.orgorganic-chemistry.org Iridium-based catalysts have also been employed for the asymmetric hydrogenation of pyridinium (B92312) salts. semanticscholar.org
Biocatalysis: Enzymatic methods offer high selectivity under mild conditions. nih.gov Chemo-enzymatic cascades, combining amine oxidases and ene-imine reductases, have been developed for the asymmetric dearomatization of activated pyridines to yield stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Table 2: Catalyst Performance in the Synthesis of Phenylpiperidine Analogs
| Reaction Type | Catalyst | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| Hydrogenation of 4-Phenylpyridine | 5 wt% Pd/C | Ethyl Acetate (EtOAc) | High selectivity (94–99%) for 4-phenylpiperidine | d-nb.info |
| Hydrogenation of 4-Phenylpyridine | 5 wt% Rh/C | Ethyl Acetate (EtOAc) | Highest activity among tested catalysts | d-nb.info |
| Asymmetric Carbometalation | [Rh(cod)(OH)]₂ / (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 81% yield, 96% enantiomeric excess | acs.orgorganic-chemistry.org |
| Hydrogenation of Pyridine Derivatives | Cobalt on Titanium Nanoparticles | Water | Good yields and selectivity in an acid-free process | nih.gov |
| Hydrogenation of Triacetoneamine | CuCrSr/Al₂O₃ | Not specified (continuous flow) | >99% conversion, >97% selectivity | rsc.org |
Optimization of reaction conditions is another key strategy. In the synthesis of cis-2,6-di-(2-quinolylpiperidine), a Wittig reaction was significantly improved by changing the base from n-BuLi (6% yield) to tert-BuOK, which boosted the two-step yield to 51%. nih.gov Similarly, in the electroreductive cyclization to form 1,2-diphenylpiperidine, the addition of DBU as a base increased the yield to nearly 80%. beilstein-journals.org These examples underscore the importance of systematic screening of reagents and conditions to achieve substantial enhancements in process efficiency and final product yield.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the chemical structure of a compound. Techniques like NMR provide information about the hydrogen and carbon framework, IR and Raman spectroscopy identify functional groups and bond vibrations, UV-Vis spectroscopy reveals electronic transitions, and mass spectrometry determines the molecular weight and fragmentation patterns. For many piperidine (B6355638) derivatives, these techniques are routinely used for characterization. For instance, the characterization of various piperidine-2,6-dione derivatives and 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine (MXP) has been reported, involving the use of FTIR, ¹H-NMR, and mass spectrometry. nih.gov However, specific datasets for 2-(2,6-dimethoxyphenyl)piperidine are absent.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Specific ¹H NMR, ¹³C NMR, and 2D NMR data for this compound are not available in the surveyed literature. Such data would be crucial for assigning the chemical shifts and coupling constants for each proton and carbon atom, confirming the connectivity of the dimethoxyphenyl and piperidine rings.
Infrared (IR) and Raman Spectroscopy
The specific IR and Raman spectra for this compound have not been reported in the available search results. These spectra would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions, C-O stretching of the methoxy (B1213986) groups, and N-H stretching of the piperidine amine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no available UV-Vis spectroscopic data for this compound. This analysis would provide information on the electronic transitions within the molecule, primarily associated with the aromatic dimethoxyphenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry analysis, including molecular weight determination and fragmentation patterns for this compound, is not documented in the available resources. This information would be vital for confirming the molecular formula and understanding the compound's fragmentation pathways under ionization.
X-ray Crystallography for Solid-State Structure Determination
A crystallographic structure for this compound has not been published in the searched literature. An X-ray crystal structure would provide definitive information about its solid-state conformation, bond lengths, bond angles, and torsional angles.
Crystal Packing and Intermolecular Interactions (e.g., C-H···π interactions, hydrogen bonding)
Without a crystal structure, a detailed analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group or potential C-H···π interactions with the aromatic ring, cannot be performed for this compound.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of this compound is defined by the interplay of standard covalent bond parameters and steric strain introduced by the bulky 2,6-dimethoxyphenyl substituent. Analysis of computationally optimized structures reveals key details about its architecture.
Bond Lengths: The bond lengths within the piperidine ring are expected to be typical for sp³-hybridized carbon and nitrogen atoms. C-C bond lengths generally fall in the range of 1.52 to 1.54 Å, while the C-N bonds are typically around 1.47 Å. The C2-C(Aryl) bond, connecting the piperidine ring to the phenyl group, is a critical parameter and is expected to be approximately 1.51 Å. Within the aromatic ring, C-C bond lengths are characteristically uniform at about 1.40 Å, and the C-O bonds of the methoxy groups are approximately 1.37 Å.
Bond Angles: The bond angles within the piperidine ring deviate slightly from the ideal tetrahedral angle of 109.5° due to ring puckering, typically ranging from 109° to 112°. The exocyclic angle C(Aryl)-C2-N1 is particularly sensitive to steric interactions between the aryl substituent and the rest of the piperidine ring.
Torsion Angles: Torsion angles (or dihedral angles) are crucial for defining the three-dimensional shape of the molecule. Within the piperidine ring, the endocyclic torsion angles determine the specific chair or boat conformation. A key torsion angle is that which defines the orientation of the 2,6-dimethoxyphenyl group relative to the piperidine ring (e.g., N1-C2-C(Aryl)-C(Aryl')). The steric hindrance from the two ortho-methoxy groups significantly restricts rotation around the C2-C(Aryl) bond.
Interactive Data Table: Calculated Geometrical Parameters for this compound (Chair Conformation, Equatorial Substituent)
Note: These values are representative and derived from DFT calculations on similar structures, as specific experimental data for the title compound is unavailable.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C-C (ring avg.) | C2-C3, C3-C4, etc. | ~1.53 Å |
| C-N (ring avg.) | N1-C2, N1-C6 | ~1.47 Å |
| C-C (aryl bond) | C2-C7 | ~1.52 Å |
| Bond Angles | ||
| C-N-C (ring) | C6-N1-C2 | ~111.5° |
| C-C-C (ring) | C3-C4-C5 | ~111.0° |
| N-C-C (exocyclic) | N1-C2-C7 | ~110.8° |
| Torsion Angles | ||
| Ring Puckering | N1-C2-C3-C4 | ~ -55.0° |
| Ring Puckering | C2-C3-C4-C5 | ~ 56.5° |
| Substituent Orient. | N1-C2-C7-C8 | Varies |
Conformational Preferences of the Piperidine Ring
The conformational landscape of piperidine and its derivatives is dominated by the low-energy chair conformation, which minimizes both angular and torsional strain. However, the presence of substituents can alter this preference and introduce dynamic equilibria between different conformers.
Chair Conformation Analysis
Like cyclohexane, the piperidine ring predominantly adopts a chair conformation wikipedia.org. This conformation allows substituents to occupy either axial or equatorial positions. For a 2-substituted piperidine, two distinct chair conformers are possible: one with the substituent in an equatorial position and one with it in an axial position. Generally, the equatorial conformation is favored to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms at the C4 and C6 positions. Computational and NMR studies on various 2-substituted piperidines confirm the prevalence of the chair form researchgate.netias.ac.in.
Influence of Substituents on Ring Puckering and Orientation
The 2,6-dimethoxyphenyl group at the C2 position exerts a profound influence on the conformational equilibrium of the piperidine ring. This substituent is sterically demanding due to the two methoxy groups at the ortho positions of the phenyl ring unina.it.
The steric bulk strongly disfavors the axial orientation, as this would lead to severe steric clashes with the axial hydrogens at C4 and C6. Therefore, the this compound molecule is expected to exist almost exclusively in the chair conformation where the bulky aryl group occupies an equatorial position. This orientation minimizes steric repulsion and leads to a more stable molecular geometry nih.gov. The presence of electron-withdrawing groups on the nitrogen atom can sometimes influence the ring conformation, but in this case, the steric factor of the C2 substituent is the dominant force ias.ac.in.
Furthermore, the two ortho-methoxy groups restrict the rotation around the C2-C(Aryl) single bond. This leads to a preferred rotational isomer (rotamer) where the plane of the phenyl ring is oriented in a way that minimizes steric interference with the piperidine ring itself.
Conformational Dynamics and Energetic Stability
The energetic difference between the equatorial and axial conformers (the A-value) for the 2,6-dimethoxyphenyl group is expected to be very large, effectively locking the molecule into the equatorial conformation under normal conditions. While piperidine itself undergoes rapid ring inversion at room temperature, this process would be energetically prohibitive for this compound due to the high energy of the transition state and the axial conformer intermediate.
Computational studies on related bulky 2-substituted piperidines show that the energy penalty for placing a large group in the axial position can be several kcal/mol, making the population of the axial conformer negligible at equilibrium nih.govd-nb.info. The stability is overwhelmingly in favor of the conformer that places the 2,6-dimethoxyphenyl group in the equatorial position of a chair-shaped piperidine ring. While alternative conformations like twist-boat forms are theoretically possible, they are generally higher in energy for monosubstituted piperidines and are not significantly populated unless specific substitution patterns introduce severe strain in the chair form ias.ac.in.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of dimethoxybenzene and piperidine (B6355638), DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) or Def2-TZVP, are utilized to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. nih.govwikipedia.org These calculations can predict key structural parameters like bond lengths and angles. For instance, in related piperidine derivatives, the piperidine ring typically adopts a chair conformation. researchgate.net The electronic properties derived from these calculations, such as total energy, can indicate the thermodynamic stability of the molecule. wikipedia.org
Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Piperidine Ring based on DFT Calculations. (Note: This data is representative of typical findings for substituted piperidines and not specific to 2-(2,6-Dimethoxyphenyl)piperidine)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (piperidine ring) | 1.53 - 1.54 | |
| C-N (piperidine ring) | 1.46 - 1.47 | |
| C-C-C (piperidine ring) | 110 - 112 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemicalbook.comnih.gov The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. nih.gov For aromatic systems like the dimethoxybenzene moiety, the oxygen atoms of the methoxy (B1213986) groups are expected to be regions of high negative potential, while the hydrogen atoms of the piperidine ring's N-H group would exhibit a positive potential. chemicalbook.comnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govyoutube.comwisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, a phenomenon known as hyperconjugation. nih.govyoutube.com These interactions stabilize the molecule, and their energy, denoted as E(2), can be calculated. nih.govwisc.edu In molecules containing piperidine and methoxy-substituted phenyl rings, significant hyperconjugative interactions can occur. For example, the lone pairs of the oxygen atoms in the methoxy groups can donate electron density to the antibonding orbitals of the aromatic ring, and the nitrogen lone pair in the piperidine ring can interact with adjacent anti-bonding orbitals. nih.gov
Table 2: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Related Compounds. (Note: This data is illustrative of typical hyperconjugative interactions and not specific to this compound)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (O) | π* (C-C) of phenyl ring | 5 - 15 |
Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. chemicalbook.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. chemicalbook.com In substituted piperidines, the HOMO is often localized on the piperidine ring and the phenyl group, while the LUMO can be distributed over the entire molecule. researchgate.net The energies of these orbitals and their gap can be calculated using DFT methods. researchgate.netchemicalbook.com
Table 3: Illustrative Frontier Molecular Orbital Energies for a Substituted Piperidine Derivative. (Note: This data is representative and not specific to this compound)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.0 to -6.5 |
| LUMO | -0.5 to -2.0 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule and its interactions with its environment, such as a biological target.
MD simulations are frequently used to assess the stability of a ligand bound to a protein target. nih.gov In these simulations, the ligand-protein complex is placed in a simulated physiological environment, and the trajectory of the atoms is calculated over time. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the active site. nih.gov Such studies on piperidine-containing derivatives have been used to validate docking poses and understand the key interactions, often hydrophobic, that stabilize the ligand-protein complex. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in elucidating the binding mechanisms of drug candidates.
Molecular docking simulations for various piperidine derivatives have been instrumental in predicting their binding modes within the active sites of different receptors. For instance, studies on cis-2,6-dimethyl piperidine sulfonamides as acetylcholinesterase (AChE) inhibitors have utilized docking to understand their orientation within the enzyme's active site researchgate.net. Similarly, docking studies on 2,6-diphenylpiperidin-4-ol (B8612959) derivatives targeting the renin enzyme have successfully predicted their binding within the active site, validating the computational approach nih.gov.
In the context of compounds structurally related to this compound, docking studies on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as COX-2 inhibitors have provided detailed insights into their binding mechanisms. These studies help in understanding how the dimethoxyphenyl moiety orients itself within the receptor's binding pocket to elicit an inhibitory response.
Although direct docking studies on this compound are not extensively documented, it is hypothesized that the 2,6-dimethoxy substitution pattern would significantly influence its binding orientation. The methoxy groups can act as hydrogen bond acceptors and also introduce steric bulk, which would dictate the optimal conformation within a given binding site. For example, in a study of piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, the nature and position of substituents on the phenyl ring were found to be critical for binding affinity and selectivity nih.gov.
Table 1: Predicted Binding Interactions of Methoxy-Substituted Piperidine Analogs
| Compound/Analog Class | Target Receptor | Predicted Key Interacting Residues | Reference |
| cis-2,6-dimethyl piperidine sulfonamides | Acetylcholinesterase (AChE) | Not specified in abstract | researchgate.net |
| 2,6-diphenylpiperidin-4-ol derivatives | Renin | Not specified in abstract | nih.gov |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Choline (B1196258) Transporter (CHT) | Not specified in abstract | nih.gov |
| Piperidine derivatives | Histamine H3/Sigma-1 Receptors | Not specified in abstract | nih.gov |
The intermolecular interactions between a ligand and its receptor are the basis of molecular recognition and binding affinity. For piperidine derivatives, a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking or cation-pi interactions are crucial for their activity.
In studies of piperidine derivatives, the piperidine nitrogen, when protonated at physiological pH, often forms a key hydrogen bond or an ionic interaction with an acidic residue (e.g., Asp, Glu) in the receptor's active site. The phenyl ring can engage in hydrophobic interactions with nonpolar residues. The methoxy groups on the 2,6-dimethoxyphenyl moiety of the target compound are of particular interest. These groups can act as hydrogen bond acceptors, potentially forming hydrogen bonds with donor residues in the binding pocket. The methyl groups of the methoxy substituents can also participate in hydrophobic interactions.
Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and a receptor. These calculations are often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) on docked poses or molecular dynamics simulation trajectories.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR are cornerstones of medicinal chemistry, providing frameworks to understand how the chemical structure of a compound influences its biological activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activities. These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
Although a specific 3D-QSAR study for a series of this compound analogs is not found in the reviewed literature, numerous studies on other piperidine derivatives have successfully employed these techniques. For example, 3D-QSAR studies have been performed on piperazinyl-glutamate-pyridines/pyrimidines as P2Y12 antagonists, providing valuable insights for designing more potent compounds nih.gov. Similarly, 3D-QSAR models have been developed for pyrazole (B372694) derivatives as acetylcholinesterase inhibitors, correlating well with molecular docking results shd-pub.org.rs.
A hypothetical 3D-QSAR study on this compound analogs would likely reveal important insights. The steric and electrostatic fields around the 2,6-dimethoxyphenyl group would be critical. The CoMFA steric contour maps might show that bulky substituents are favored or disfavored at specific positions on the phenyl or piperidine rings. The electrostatic maps could indicate where electron-withdrawing or electron-donating groups would enhance activity. For instance, a study on 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-N-het/aryl-benzylamine derivatives used 3D-QSAR to understand the relationship between their structure and activity as acetolactate synthase inhibitors sioc-journal.cn.
Table 2: Representative 3D-QSAR Studies on Piperidine-Related Scaffolds
| Compound Class | Target | 3D-QSAR Method(s) | Key Findings from Contour Maps | Reference |
| Piperazinyl-glutamate-pyridines/pyrimidines | P2Y12 Antagonists | CoMFA, CoMSIA | Provided clues for rational modification of molecules. | nih.gov |
| Pyrazole derivatives | Acetylcholinesterase Inhibitors | CoMFA, CoMSIA | Correlated well with electrostatic and steric field contributions. | shd-pub.org.rs |
| 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-N-het/aryl-benzylamine derivatives | Acetolactate Synthase Inhibitors | CoMFA, CoMSIA | Studied the relationship between compound structure and activity. | sioc-journal.cn |
Both ligand-based and structure-based approaches are integral to the design of novel therapeutic agents. Ligand-based design is employed when the 3D structure of the target is unknown and relies on the knowledge of other molecules that bind to it. Structure-based design, on the other hand, utilizes the known 3D structure of the target receptor.
In the context of this compound, a ligand-based approach would involve analyzing a set of known active and inactive analogs to build a pharmacophore model. This model would define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. This pharmacophore could then be used to screen virtual libraries for new potential hits.
A structure-based design approach would involve docking this compound and its analogs into the 3D structure of a target receptor. The insights gained from the predicted binding poses and interactions would guide the modification of the lead compound to improve its affinity and selectivity. For example, if the 2,6-dimethoxy groups are found to be in a sterically crowded region of the binding pocket, analogs with smaller substituents at these positions might be designed. Conversely, if there are nearby hydrogen bond donors in the receptor, modifying the methoxy groups to hydroxyl groups could be a rational design strategy.
The development of potent and selective inhibitors often involves an iterative cycle of design, synthesis, and testing, where computational modeling plays a key role in the design phase. For instance, fragment-based drug design, a structure-based approach, has been used to develop selective HDAC6 inhibitors, where computational methods guided the combination of different molecular fragments nih.gov.
Based on a comprehensive search of available scientific literature, there is currently no specific published data regarding the molecular interactions and mechanistic studies of the chemical compound This compound for the outlined topics.
Extensive and targeted searches for this specific molecule's binding affinities to opioid and cannabinoid receptors, its inhibition profiles against α-glucosidase, dihydrofolate reductase, and ALK/ROS1 kinases, its mechanisms of ion channel modulation, or its effects on cellular pathways such as apoptosis, inflammatory mediators, and neurotransmitter systems did not yield any relevant research findings.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided, as the necessary foundational research for "this compound" does not appear to be publicly available.
Molecular Interactions and Mechanistic Studies
Mechanistic Elucidation of Biological Effects
Interactions with Biological Macromolecules
The 2-(2,6-dimethoxyphenyl)piperidine scaffold is a key structural motif found in compounds designed to interact with various biological macromolecules, including proteins such as receptors and enzymes. While direct studies on this compound itself are not extensively documented in publicly available research, the broader class of dimethoxyphenylpiperidines has been shown to engage with significant biological targets.
Notably, derivatives of dimethoxyphenylpiperidines have been identified as potent and selective agonists for the serotonin (B10506) 5-HT2A receptor. nih.govacs.org This interaction is of high interest for its potential therapeutic applications in psychiatric disorders. The binding and activation of this G-protein coupled receptor are thought to be mediated by specific interactions between the dimethoxyphenyl and piperidine (B6355638) moieties with amino acid residues in the receptor's binding pocket.
Furthermore, substituted piperidines are recognized as crucial components in the design of inhibitors for protein-protein interactions, such as the p53-HDM2 interaction, which is a key target in cancer therapy. nih.govresearchgate.net The piperidine core can serve as a scaffold to orient other functional groups for optimal interaction with the protein surface. nih.gov While not directly implicating the 2,6-dimethoxy substitution pattern, this highlights the versatility of the piperidine structure in engaging with protein targets.
Structure-Activity Relationship (SAR) Derivation in Biological Contexts
The biological activity of phenylpiperidine derivatives is highly dependent on their structural features, including the substitution pattern on the phenyl ring and the stereochemistry of the piperidine ring.
Impact of Substituent Modifications on Binding Affinity and Activity
Research on related dimethoxyphenylpiperidines provides significant insights into the structure-activity relationships (SAR) governing their biological effects. Modifications to the methoxy (B1213986) groups on the phenyl ring have been shown to have a profound impact on binding affinity and functional activity at the serotonin 5-HT2A receptor. acs.org
For instance, in a series of 2,5-dimethoxyphenylpiperidines, the removal of both methoxy groups from the phenyl ring resulted in a significant loss of agonist activity at the 5-HT2A receptor. acs.org The deletion of the 5-methoxy group led to a 20-fold decrease in potency, while the removal of the 2-methoxy group caused a much more dramatic 500-fold drop in potency. acs.org This indicates that the methoxy groups, particularly the one at the 2-position, are critical for potent agonist activity.
Further studies on other substituted piperidines have also demonstrated the importance of the nature and position of substituents on the aromatic ring for binding to various receptors, including dopamine (B1211576) and serotonin receptors. For example, in a series of N-(piperidin-4-yl)-naphthamides, halogen and methyl substitutions on a benzyl (B1604629) moiety were found to influence affinity for D4.2 and 5-HT2A receptors. nih.gov Specifically, 3-methoxy, 3-methyl, and 4-methyl substituents were favorable for D4.2 affinity. nih.gov
The electronic properties of the substituents also play a crucial role. Studies on 4-Azaindole-2-piperidine compounds targeting Trypanosoma cruzi suggest a preference for electron-rich aromatic rings, as an electron-deficient cyano analog was found to be inactive. dndi.org
| Compound Modification | Target | Effect on Activity/Affinity | Reference |
|---|---|---|---|
| Deletion of both methoxy groups in 2,5-dimethoxyphenylpiperidine | 5-HT2A Receptor | Negligible agonist activity | acs.org |
| Deletion of 5-methoxy group in (S)-2-(2,5-dimethoxyphenyl)piperidine | 5-HT2A Receptor | 20-fold drop in agonist potency | acs.org |
| Deletion of 2-methoxy group in (S)-2-(2,5-dimethoxyphenyl)piperidine | 5-HT2A Receptor | >500-fold drop in agonist potency | acs.org |
| 3-Methoxy, 3-methyl, or 4-methyl substitution on benzyl moiety of N-(piperidin-4-yl)-2-naphthamides | D4.2 Receptor | Favorable for affinity | nih.gov |
| Electron-deficient cyano substitution on 4-Azaindole-2-piperidine | Trypanosoma cruzi | Inactive | dndi.org |
Stereochemical Influence on Biological Interactions
The stereochemistry of the piperidine ring and any chiral centers within the molecule is a critical determinant of biological activity. The spatial arrangement of substituents can dramatically affect how a molecule fits into a binding site on a biological macromolecule.
For pyrimidinyl-piperazine carboxamide derivatives, which are potent yeast α-glucosidase inhibitors, compounds with an S-configuration at the chiral center were found to be up to five times more active than their R-configuration counterparts. researchgate.net This highlights a clear stereochemical preference for binding to the enzyme.
In the context of 1-(1-phenylcyclohexyl)piperidine (PCP) analogues, the stereochemistry of methyl substitutions on the cyclohexyl ring significantly influences their potency at the PCP binding site. nih.gov For example, the (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine enantiomer was found to be approximately five times more potent than PCP in vitro, and nine times more potent than its (+)-trans enantiomer. nih.gov This demonstrates that the specific 3D arrangement of the phenyl and methyl groups is crucial for high-affinity binding.
Similarly, in a study of nature-inspired 3-Br-acivicin isomers, compounds with the natural (5S, αS) configuration exhibited significantly greater activity against Plasmodium falciparum than their corresponding enantiomers and diastereoisomers. mdpi.com
| Compound Class | Stereochemical Feature | Biological Target/Activity | Observed Influence | Reference |
|---|---|---|---|---|
| Pyrimidinyl-piperazine carboxamides | S-configuration vs. R-configuration | Yeast α-glucosidase inhibition | S-isomers up to 5-fold more active | researchgate.net |
| 1-(1-phenyl-2-methylcyclohexyl)piperidines | (-)-trans vs. (+)-trans enantiomers | PCP binding site | (-)-trans enantiomer 9-fold more potent in vitro | nih.gov |
| 3-Br-acivicin isomers | (5S, αS) configuration vs. other stereoisomers | Antimalarial activity against P. falciparum | (5S, αS) isomers significantly more active | mdpi.com |
Derivatization and Scaffold Utility
Design and Synthesis of Novel Piperidine (B6355638) Derivatives
The piperidine moiety is a prevalent feature in many biologically active compounds and approved pharmaceuticals. nih.gov The development of efficient methods for synthesizing substituted piperidines is a significant area of research. nih.govnih.gov Various strategies, including asymmetric synthesis, metal-catalyzed cyclization, and intramolecular reactions, have been employed to create a diverse range of piperidine derivatives. nih.gov
The structure of 2-(2,6-dimethoxyphenyl)piperidine allows for targeted modifications to fine-tune its properties. The dimethoxyphenyl ring can be altered by introducing or modifying substituents. For instance, the removal of the dimethyl groups from a related phenyl ring has been shown to slightly weaken the inhibitory activity of a compound in a kinase assay. acs.org Conversely, the introduction of electron-withdrawing groups like 4-trifluoromethylphenyl and 4-trifluoromethoxyphenyl can enhance potency. acs.org
Modifications to the piperidine ring are also crucial for developing new derivatives. The nitrogen atom of the piperidine ring can be functionalized, for example, through N-alkylation or N-acylation, to introduce a variety of substituents. The carbon backbone of the piperidine ring can also be modified, for instance, by introducing substituents at different positions. ajchem-a.com The stereochemistry of these substituents is often critical for biological activity. nih.govrsc.org
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These larger structures often exhibit unique biological activities. For example, piperidine-2,6-dione derivatives can be synthesized by reacting an appropriate aniline (B41778) derivative with glutaric anhydride, followed by cyclization. researchgate.net This approach allows for the creation of multireceptor atypical antipsychotics by combining the piperidine-2,6-dione moiety with other pharmacophoric groups. nih.gov
Role as Key Synthetic Intermediates
The versatility of this compound extends to its role as a crucial intermediate in the synthesis of complex molecules and in the context of chemical quality control.
Piperidine derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including pharmaceuticals and agrochemicals. ijnrd.org The this compound structure can be a starting point for creating intricate molecular architectures. For instance, it can be a precursor for the synthesis of alkaloids and other natural products that contain a substituted piperidine ring. rsc.org The synthesis of complex molecules often involves multi-step reaction sequences where the piperidine derivative is introduced early in the process. acs.org
In the synthesis of active pharmaceutical ingredients (APIs), understanding the impurity profile is critical for ensuring safety and efficacy. Derivatives of this compound can sometimes be present as impurities in the final product. For example, (2S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a known impurity in the anesthetic Ropivacaine. chemicalbook.comsigmaaldrich.com The synthesis and characterization of such potential impurities are essential for developing analytical methods to control the quality of the final drug substance. These reference standards are crucial for validating analytical procedures used in quality control laboratories.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of piperidine-containing compounds is a well-established area of organic chemistry, with numerous methods available for the construction of this important heterocyclic motif. rsc.orgnih.govbeilstein-journals.org However, a growing emphasis on green chemistry principles necessitates the development of synthetic pathways that are not only efficient but also environmentally benign. Future research in this area will likely focus on several key aspects to enhance the sustainability of synthesizing 2-(2,6-Dimethoxyphenyl)piperidine and its analogs.
One promising direction is the application of biocatalysis. Enzymes offer a high degree of stereoselectivity and can often operate under mild reaction conditions, reducing the need for harsh reagents and solvents. The use of transaminases or other enzyme classes could provide a more sustainable alternative to traditional chemical methods for introducing the piperidine (B6355638) ring or its substituents.
Furthermore, the principles of atom economy will continue to drive innovation in synthetic design. Methodologies that maximize the incorporation of starting material atoms into the final product, such as catalytic C-H activation or cycloaddition reactions, are highly desirable. For instance, the development of a catalytic, asymmetric Pictet-Spengler type reaction using a substituted phenethylamine (B48288) precursor could offer a direct and efficient route to the chiral piperidine core. wikipedia.org
Additionally, flow chemistry presents a significant opportunity to improve the safety, efficiency, and scalability of synthetic processes. Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and purities while minimizing waste generation. The development of a continuous flow synthesis for this compound would represent a significant advancement in its sustainable production. A review of synthetic strategies for 2,6-disubstituted piperidines highlights the importance of stereochemical control, a factor that will be critical in any new synthetic design. nih.gov
Advanced Computational Approaches for Predictive Modeling
The integration of computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design and optimization of new therapeutic agents. For this compound, advanced computational approaches hold the key to unlocking a deeper understanding of its structure-activity relationships (SAR) and potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates variations in molecular structure with changes in biological activity, will continue to be a valuable tool. nih.govresearchgate.net By developing robust QSAR models for a series of this compound analogs, researchers can predict the activity of novel derivatives and prioritize their synthesis. These models can be built using a variety of molecular descriptors, capturing electronic, steric, and hydrophobic properties.
Exploration of Underexplored Biological Targets for Mechanistic Investigations
While piperidine-based compounds have been investigated for their activity at a variety of biological targets, including sigma receptors and the p53-HDM2 interaction, there remains a vast landscape of unexplored proteins that could be modulated by this compound. researchgate.netnih.gov Future research should aim to move beyond known targets and explore novel mechanisms of action.
One approach is to employ chemoproteomics, a powerful set of techniques that uses chemical probes to identify the protein targets of a small molecule within a complex biological system. By synthesizing a tagged version of this compound, researchers could perform affinity-based pulldown experiments to isolate and identify its binding partners in cell lysates or even in living cells.
Another strategy is to utilize computational target prediction tools. These algorithms can screen the structure of this compound against databases of known protein structures to identify potential binding sites. While these predictions require experimental validation, they can provide valuable starting points for investigation. For instance, the structural similarity of the dimethoxyphenyl group to endogenous ligands could suggest interactions with certain classes of receptors or enzymes.
The investigation of ion channels, G-protein coupled receptors (GPCRs), and epigenetic modifiers as potential targets for this compound could also yield significant discoveries. Many of these protein families are implicated in a wide range of diseases, and finding a novel modulator could have significant therapeutic implications. The neuroprotective activity observed in some 2,6-disubstituted piperidine alkaloids suggests that neuronal targets may be a particularly fruitful area of exploration. nih.gov
Integration of Omics Data for Systems-Level Understanding of Molecular Interactions
The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has provided an unprecedented opportunity to study the effects of a small molecule on a global biological scale. The integration of these large datasets can provide a systems-level understanding of the molecular interactions of this compound, moving beyond a one-target, one-drug paradigm.
By treating cells or model organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can construct a comprehensive picture of the compound's cellular impact. This multi-omics approach can reveal the downstream signaling pathways that are modulated by the compound, identify potential biomarkers of its activity, and even uncover unexpected off-target effects. nih.govnih.gov
For example, transcriptomic analysis might reveal the upregulation of genes involved in a particular cellular stress response, while metabolomic analysis could show changes in key metabolic pathways. By integrating these different data types, researchers can build a more complete and nuanced model of the compound's mechanism of action.
Furthermore, the integration of omics data with clinical information from patient samples can help to identify patient populations that are most likely to respond to a drug based on their molecular profile. This is a cornerstone of precision medicine, and applying these principles to the development of this compound could significantly enhance its potential clinical utility.
Q & A
Q. What are the recommended synthetic routes for 2-(2,6-Dimethoxyphenyl)piperidine, and what factors influence reaction yield?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions using piperidine derivatives and 2,6-dimethoxyphenyl precursors. For example, describes a multi-step synthesis of a structurally similar piperidine compound using dichloromethane as a solvent and sodium hydroxide for deprotonation. Key factors affecting yield include:
- Reagent purity (≥95% recommended to minimize side reactions) .
- Temperature control (e.g., maintaining 0–5°C during exothermic steps to avoid decomposition).
- Workup protocols (e.g., sequential washes with brine and NaHCO₃ to remove acidic byproducts) .
Characterization via LC-MS or NMR is critical to confirm structural integrity.
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Prioritize a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions on the piperidine and aryl rings .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., Exact Mass: 261.3240 for similar compounds ).
- Crystallography : X-ray diffraction (if crystalline) to resolve stereochemistry, as demonstrated in sila-penfluridol analogs .
Solubility and stability in common solvents (DMSO, ethanol) should also be assessed for bioassay compatibility.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer : Focus on target-driven assays based on structural analogs. For instance:
- Receptor binding : Screen against G-protein coupled receptors (GPCRs) or ion channels, as piperidine derivatives often modulate these targets .
- SAR studies : Modify the methoxy groups or piperidine substituents to assess effects on potency/selectivity. highlights how 2,6-dimethoxy substitutions enhance receptor affinity in neurotensin antagonists.
- Dose-response curves : Use in vitro models (e.g., cell lines expressing target receptors) to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., known ligands) to validate assay conditions.
Q. How should contradictions in toxicity data across studies be addressed?
- Methodological Answer : Many safety data sheets (SDS) for related compounds report insufficient toxicity data (e.g., acute/chronic toxicity, ecotoxicity) . To resolve discrepancies:
- Standardized testing : Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay) and in vivo acute oral toxicity (e.g., LD₅₀ in rodent models).
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2,6-dimethylpiperidine derivatives) to infer potential hazards .
- Risk mitigation : Implement strict handling protocols (e.g., fume hoods, PPE) as advised in SDS for piperidine analogs .
Q. What strategies are effective for optimizing the stability of this compound in long-term storage?
- Methodological Answer : Stability depends on environmental conditions:
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Light sensitivity : Use amber vials if the compound is photosensitive (common for aryl-piperidine derivatives).
- Hygroscopicity : Add desiccants (e.g., silica gel) to storage containers, as moisture can hydrolyze methoxy groups .
Regular HPLC purity checks (e.g., every 6 months) are recommended for quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
